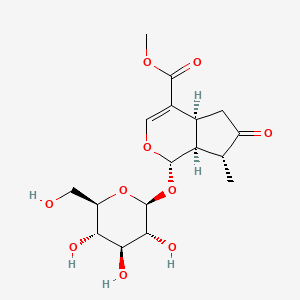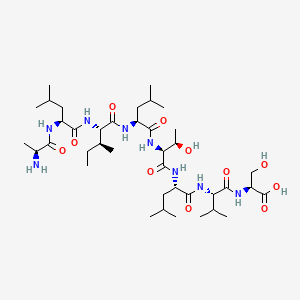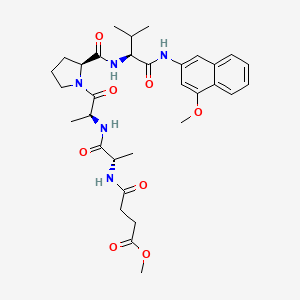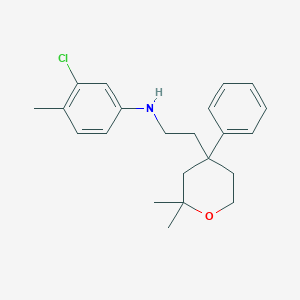
Sco-peg4-cooh
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sco-peg4-cooh is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is commonly used as a PROTAC (PROteolysis TArgeting Chimeras) linker, which plays a crucial role in the field of targeted protein degradation. The compound contains both SCO and COOH functional groups, which can covalently bind to amino groups, particularly those found in proteins or peptides, such as lysine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sco-peg4-cooh involves the reaction of SCO and PEG4 with a carboxylic acid group. The reaction typically occurs under mild conditions, ensuring the preservation of the functional groups. The SCO group is known for its reactivity with amino acid residues, making it an ideal candidate for conjugation with proteins and peptides .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified and characterized using various analytical techniques to confirm its structure and purity .
Análisis De Reacciones Químicas
Types of Reactions
Sco-peg4-cooh primarily undergoes substitution reactions due to the presence of reactive functional groups. The SCO group reacts with amino groups in proteins or peptides, forming stable covalent bonds. This reaction is commonly used in the formation of PROTACs, where this compound acts as a linker between the target protein and the E3 ligase .
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include amino acids, peptides, and proteins. The reactions typically occur under mild conditions, such as room temperature and neutral pH, to preserve the integrity of the functional groups and the biological activity of the proteins .
Major Products
The major products formed from the reactions involving this compound are conjugates of the compound with proteins or peptides. These conjugates are used in various applications, including targeted protein degradation and drug delivery .
Aplicaciones Científicas De Investigación
Sco-peg4-cooh has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the targeted degradation of specific proteins.
Biology: Employed in the study of protein-protein interactions and the development of novel therapeutic strategies.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Applied in the development of new materials and coatings with specific functional properties
Mecanismo De Acción
The mechanism of action of Sco-peg4-cooh involves its role as a PROTAC linker. The compound facilitates the formation of a ternary complex between the target protein, the PROTAC molecule, and the E3 ligase. This complex leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. The SCO group in this compound reacts with the amino groups in the target protein, while the COOH group interacts with the PROTAC molecule, ensuring the stability and specificity of the complex .
Comparación Con Compuestos Similares
Sco-peg4-cooh is unique due to its specific functional groups and its role as a PROTAC linker. Similar compounds include other PEG derivatives and PROTAC linkers, such as COOH-PEG4-COOH and NHS-PEG4-Biotin. These compounds share similar properties but differ in their specific functional groups and applications. This compound stands out due to its ability to form stable covalent bonds with amino groups, making it highly effective in targeted protein degradation .
Propiedades
Fórmula molecular |
C20H33NO8 |
|---|---|
Peso molecular |
415.5 g/mol |
Nombre IUPAC |
3-[2-[2-[2-[2-(cyclooct-2-yn-1-yloxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C20H33NO8/c22-19(23)8-10-25-12-14-27-16-17-28-15-13-26-11-9-21-20(24)29-18-6-4-2-1-3-5-7-18/h18H,1-4,6,8-17H2,(H,21,24)(H,22,23) |
Clave InChI |
FOYKCSIYYDTXTI-UHFFFAOYSA-N |
SMILES canónico |
C1CCC#CC(CC1)OC(=O)NCCOCCOCCOCCOCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3S)-4-[1-(benzenesulfonyl)indol-3-yl]-3-[[(4R)-4-[(3S,10R,13R,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]butanoic acid](/img/structure/B12377551.png)











